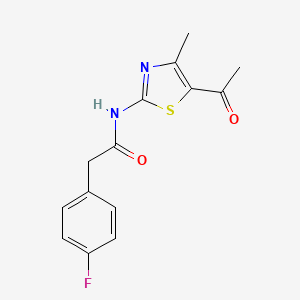

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S/c1-8-13(9(2)18)20-14(16-8)17-12(19)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKHDYRWWOVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound featuring a thiazole moiety that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring substituted with an acetyl group and a phenyl ring with a fluorine atom. The synthesis typically involves:

- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Acetylation : Utilizing acetic anhydride or acetyl chloride.

- Coupling Reaction : Formation of the amide bond with the phenyl derivative.

These steps result in a compound that exhibits unique chemical properties due to the combination of thiazole and phenyl rings, which may enhance its biological efficacy compared to other derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, showcasing its ability to inhibit tumor cell growth through various mechanisms:

- In Vitro Studies : The compound was tested against multiple cancer cell lines, including A549 (lung cancer) and C6 (glioma). It demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong anti-proliferative effects .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays .

Antimicrobial Activity

In addition to its anticancer properties, this thiazole derivative has shown promising antimicrobial effects:

- Broad-Spectrum Activity : Various derivatives have been evaluated for their ability to combat bacterial strains, demonstrating moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- SAR Analysis : Structural modifications at specific positions of the thiazole ring significantly influence antimicrobial potency, suggesting that further optimization could enhance efficacy .

Case Study 1: Anticancer Efficacy

A comprehensive study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated an average growth inhibition rate of 12.53% at a concentration of , underscoring its potential as a lead compound for further development in oncology .

Case Study 2: Structure-Activity Relationship

Research into the SAR of related compounds revealed that modifications on the thiazole ring significantly affect biological activity. For instance, compounds with electron-donating groups at specific positions exhibited enhanced anticancer properties, suggesting that these modifications can be strategically employed in drug design .

Data Tables

The following table summarizes key biological activities and IC50 values for this compound and related compounds:

| Compound | Activity Type | Target Cell Line | IC50 (μM) |

|---|---|---|---|

| This compound | Anticancer | A549 | 15.72 |

| N-(5-acetyl-4-methylthiazol-2-yl)-arylamide | Antimicrobial | Staphylococcus aureus | 10.0 |

| Thiazole Derivative X | Anticancer | C6 | 12.5 |

| Thiazole Derivative Y | Antimicrobial | E. coli | 8.0 |

Scientific Research Applications

Anticancer Applications

The thiazole moiety is well-known for its anticancer properties. Several studies have demonstrated that derivatives containing the 5-acetyl-4-methylthiazole structure exhibit promising cytotoxic effects against various cancer cell lines.

Key Findings:

- A study reported that compounds with a similar thiazole structure showed high cytotoxicity against the MCF-7 breast cancer cell line, indicating potential as anticancer agents .

- Another investigation evaluated thiazole derivatives for their ability to inhibit cancer cell proliferation. Notably, certain compounds demonstrated IC50 values in the low micromolar range against HepG-2 hepatocellular carcinoma cells, showcasing their effectiveness .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19 | NIH/3T3 | 23.30 | |

| Compound 22 | HT29 | 2.01 | |

| N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide | MCF-7 | Not specified |

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored extensively. Compounds with similar thiazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Research indicated that thiazole derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds achieving minimal inhibitory concentrations (MICs) below 0.5 µg/ml .

- The compound's derivatives were tested against various microorganisms, demonstrating moderate to strong antibacterial effects compared to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacteria Tested | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound 8 | MRSA | <0.5 | |

| Compound 7 | Listeria monocytogenes | 100 | |

| This compound | Various | Not specified |

Antidiabetic Applications

Emerging research has identified the potential of thiazole derivatives in antidiabetic therapy. The unique structural characteristics of these compounds may contribute to their ability to modulate glucose metabolism.

Key Findings:

- A recent study highlighted the synthesis of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, which were evaluated for their effects on α-glucosidase inhibition, a crucial target in diabetes management .

Table 3: Antidiabetic Activity of Thiazole Derivatives

Chemical Reactions Analysis

Hantzsch Method

The thiazole ring is typically constructed via the Hantzsch reaction, which involves the condensation of thioamides with α-halocarbonyl compounds . For this compound, the process may involve:

-

Reaction of 3-[(4-fluorophenyl)carbamothioylamino]propanoic acid with monochloroacetic acid in aqueous sodium carbonate.

-

Subsequent bromination of the resulting thiazolone intermediate in acetic acid to introduce bromine atoms .

Condensation and Functionalization

The acetamide moiety is introduced through:

-

Amide bond formation : Reaction of the thiazole intermediate with 4-fluorophenylamine derivatives under appropriate conditions.

-

Solvents and catalysts : Common solvents include dichloromethane or dimethylformamide (DMF), often under reflux conditions.

Functional Group Transformations

The compound undergoes several transformations due to its reactive functional groups:

Oxidation

The sulfur atom in the thiazole ring participates in oxidation reactions. For example:

-

Reagents : Hydrogen peroxide or other oxidizing agents.

-

Products : Oxidized derivatives with modified sulfur functionalities.

Reduction

The amide group or other reducible moieties (e.g., carbonyls) can undergo reduction:

-

Reagents : Sodium borohydride or other reducing agents.

-

Outcomes : Formation of amines or alcohols, depending on the site of reduction.

Bromination

Methylene groups in the thiazole ring are susceptible to bromination:

-

Reagents : Bromine in acetic acid.

-

Result : Substituted thiazolones with bromine atoms at specific positions .

Reaction Conditions

Optimal reaction conditions vary depending on the transformation:

| Reaction Type | Key Conditions | Reference |

|---|---|---|

| Thiazole ring synthesis | Aqueous sodium carbonate, 80°C, 8–21 h | |

| Bromination | Acetic acid, room temperature, 1.5 h | |

| Amide bond formation | DMF, reflux, variable time |

Analytical Data

Structural characterization is critical for verifying reaction outcomes. For example:

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with the 4-fluorophenyl group showing characteristic aromatic splitting (δ 7.2–7.4 ppm) and acetyl protons resonating at δ 2.4–2.6 ppm.

- X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, λ = 0.71073 Å) resolves molecular geometry. For instance, monoclinic P2₁/c symmetry (a = 9.506 Å, b = 11.215 Å, c = 12.775 Å, β = 101.8°) was reported for a structural analog, with displacement parameters refined using SHELXL .

How can crystallographic data inconsistencies be resolved during structure refinement?

Advanced Research Focus

Discrepancies in unit cell parameters or thermal ellipsoid modeling often arise from twinning or poor data resolution. Use SHELXPRO to preprocess data and SIR97 for direct-methods phasing, which integrates Fourier refinement and automated error correction. For high thermal motion in the thiazole ring, apply restraints to bond lengths (e.g., C–S = 1.74 Å) and anisotropic displacement parameters. Validation tools like PLATON or WinGX can identify missed symmetry operations .

What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Advanced Research Focus

Modifications to the thiazole or acetamide moieties significantly impact bioactivity. For example:

- Thiazole substitution : Replacing 4-methyl with benzoxazole (as in N-(2,5-dichlorophenyl)-2-(2-oxobenzoxazol-3-yl)acetamide) enhances electrophilicity, improving enzyme inhibition.

- Fluorophenyl position : Para-fluoro substitution (vs. meta) increases metabolic stability due to reduced CYP450 interaction.

These trends are validated via molecular docking (AutoDock Vina) and comparative IC₅₀ assays .

How should conflicting bioactivity data from different studies be analyzed methodologically?

Advanced Research Focus

Contradictions in cytotoxicity or enzyme inhibition data may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols by:

- Replicating assays in triplicate using the MTT method (λ = 570 nm).

- Cross-referencing with structural analogs (e.g., N-(4-fluorophenyl)-4-hydroxybutyramide) to isolate substituent effects.

- Applying multivariate regression to identify confounding variables (e.g., solvent polarity, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.